
3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes an aminoaniline group attached to a hydroxynaphthalene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione typically involves the reaction of o-phenylenediamine with acetoacetic ester in the presence of polyphosphoric acid. This reaction yields ethyl 3-(2-aminoanilino)-crotonate, which can be further processed to obtain the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinone derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aminoaniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye synthesis and organic electronics .
Scientific Research Applications
3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for complex organic molecules.
Industry: The compound is utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it modulates gene expression by altering the acetylation status of histones, thereby affecting various cellular pathways . This modulation can lead to changes in cell proliferation, apoptosis, and differentiation, making it a valuable compound in cancer therapy and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-aminoanilino)-crotonate: A precursor in the synthesis of 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione.
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile: Another compound with similar structural features and applications in organic synthesis.
4-(2-Aminoanilino)-2-benzylthiopyrimidine: Known for its use in heterocyclic chemistry.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a histone deacetylase inhibitor highlights its potential in therapeutic applications, setting it apart from other similar compounds .
Properties
CAS No. |
155669-74-2 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
3-(2-aminoanilino)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C16H12N2O3/c17-11-7-3-4-8-12(11)18-13-14(19)9-5-1-2-6-10(9)15(20)16(13)21/h1-8,18-19H,17H2 |
InChI Key |
LSHLYOQAXZBLOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)NC3=CC=CC=C3N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


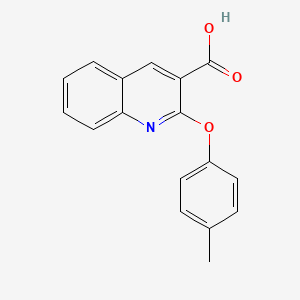
![6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B11845583.png)
![2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11845588.png)

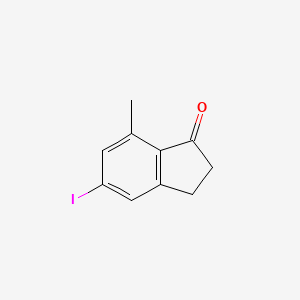
![N,N-Dimethyl-4-[2-(naphthalen-2-yl)ethenyl]aniline](/img/structure/B11845610.png)
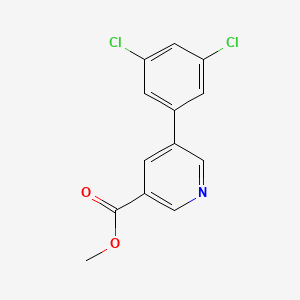
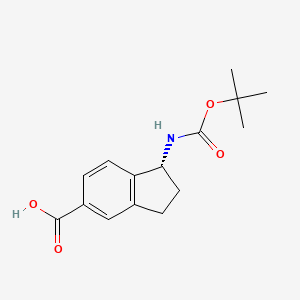
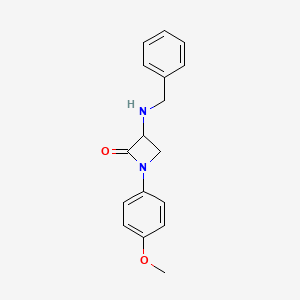

![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine](/img/structure/B11845634.png)
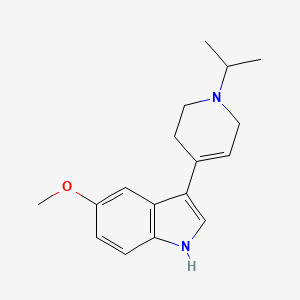
![1-Phenylbenzo[f]quinolin-3(4H)-one](/img/structure/B11845647.png)

